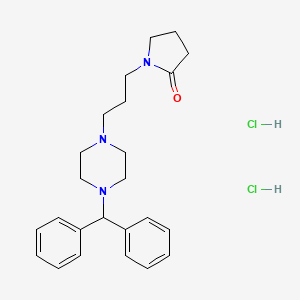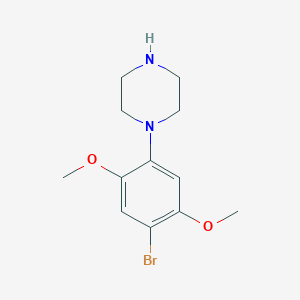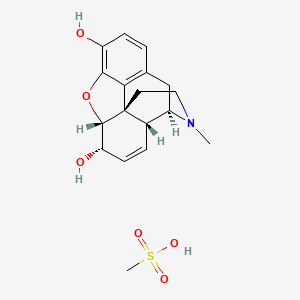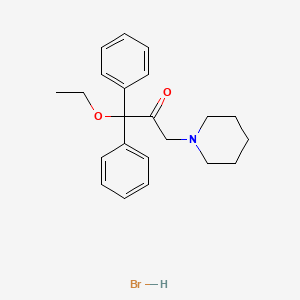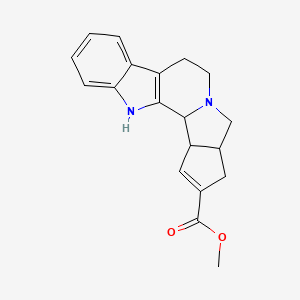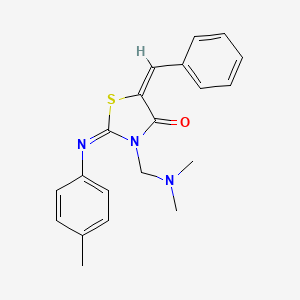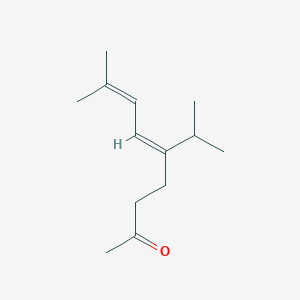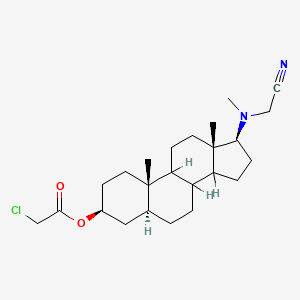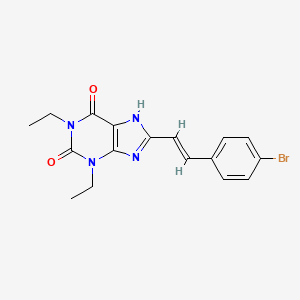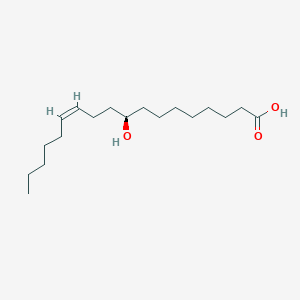
(Z,9R)-9-hydroxyoctadec-12-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z,9R)-9-hydroxyoctadec-12-enoic acid is a hydroxylated fatty acid derivative It is a stereoisomer of octadecenoic acid, characterized by the presence of a hydroxyl group at the 9th carbon and a double bond between the 12th and 13th carbons in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z,9R)-9-hydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the use of enzymatic catalysis, where specific enzymes such as lipoxygenases are employed to introduce the hydroxyl group at the desired position. Another approach involves chemical synthesis, where the precursor octadecenoic acid undergoes hydroxylation using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic processes due to their specificity and efficiency. The use of bioreactors and immobilized enzymes can enhance the yield and purity of the product. Chemical synthesis methods are also employed, particularly when large quantities are required, with optimization of reaction conditions to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Z,9R)-9-hydroxyoctadec-12-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 9-ketooctadec-12-enoic acid or 9-carboxyoctadec-12-enoic acid.
Reduction: Formation of 9-hydroxyoctadecanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z,9R)-9-hydroxyoctadec-12-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying hydroxylation reactions.
Biology: Investigated for its role in cellular signaling and as a bioactive lipid in various physiological processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism of action of (Z,9R)-9-hydroxyoctadec-12-enoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and signaling pathways. The hydroxyl group and double bond confer unique reactivity, allowing it to participate in redox reactions and interact with cellular receptors, influencing processes such as inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-hydroxyoctadecadienoic acid: Another hydroxylated fatty acid with similar structural features but differing in the position and configuration of the double bonds.
13-hydroxyoctadecadienoic acid: Similar in structure but with the hydroxyl group at the 13th carbon.
9,10-epoxyoctadecanoic acid: Contains an epoxide group instead of a hydroxyl group.
Uniqueness
(Z,9R)-9-hydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the position of the hydroxyl group and double bond. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
73891-08-4 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(Z,9R)-9-hydroxyoctadec-12-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,17,19H,2-5,7,9-16H2,1H3,(H,20,21)/b8-6-/t17-/m0/s1 |
InChI-Schlüssel |
BNZYDQIAPCVNAT-QLBOMPFWSA-N |
Isomerische SMILES |
CCCCC/C=C\CC[C@@H](CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCCC(CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


